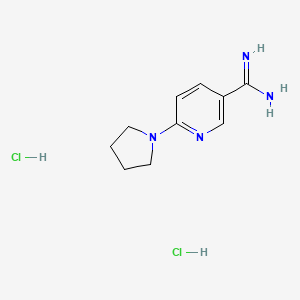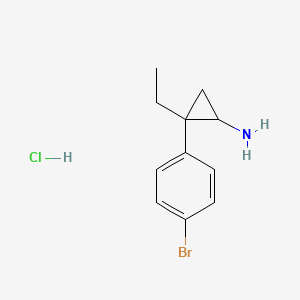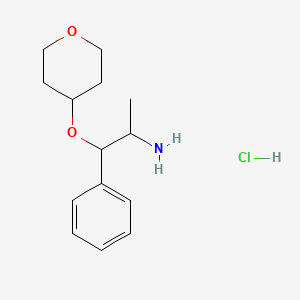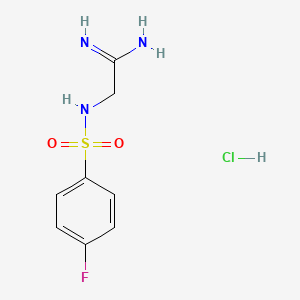
4-Bromo-5-(difluoromethyl)-1H-pyrazole
Overview
Description
4-Bromo-5-(difluoromethyl)-1H-pyrazole, or 4-Br-5-(difluoromethyl)-1H-pyrazole, is an organic compound that is used in a variety of scientific research applications. It is also known as 4-Bromo-5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid, or 4-Br-5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid. This compound has been studied for its potential to act as a catalyst for a variety of chemical reactions, as well as its ability to inhibit certain enzymes. Additionally, its unique structure has allowed it to be used as a probe for studying the structure and function of proteins and other biomolecules.
Scientific Research Applications
Photoresponsive Materials
4-Bromo-5-(difluoromethyl)-1H-pyrazole: derivatives have been synthesized to explore their photoresponsive properties . These materials exhibit significant changes in color upon exposure to light, making them suitable for high-density storage and fluorescence switching applications . The introduction of bromine and difluoromethyl groups enhances the photoreversibility and fluorescence modulation, which are critical for developing advanced optical materials.
Bioimaging
The fluorescence properties of pyrazole derivatives make them potential candidates for bioimaging technologies . They can be used as fluorescent markers or probes in biological systems, allowing for the visualization of cellular processes and aiding in medical diagnostics .
Organic Synthesis
Pyrazole compounds, including 4-Bromo-5-(difluoromethyl)-1H-pyrazole , are valuable intermediates in organic synthesis. They can be used to construct more complex molecules for pharmaceuticals, agrochemicals, and other organic materials.
Pharmaceutical Research
In pharmaceutical research, these compounds can serve as building blocks for the synthesis of various drugs. Their unique structure allows for the development of new therapeutic agents with potential applications in treating diseases.
Molecular Switches
The reversible fluorescence under alternating UV and visible light makes these compounds suitable for use as molecular switches . This property can be harnessed in the development of smart materials and sensors that respond to environmental stimuli .
Information Storage
Due to their photochromic nature, these materials can be used in ultra-high-density optical information storage systems. They can store and erase data through a photoinduced color change, which is reversible, making them ideal for future data storage technologies .
Sensors
The structural changes that occur in these compounds upon light exposure can be utilized in sensor technology. They can detect various stimuli, such as light, temperature, or chemical presence, and provide a visual or fluorescent response .
Material Science
The modification of molecular structures with bromine and difluoromethyl groups can lead to new materials with enhanced properties. These materials can be used in the development of innovative products in electronics, coatings, and other material science applications .
properties
IUPAC Name |
4-bromo-5-(difluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF2N2/c5-2-1-8-9-3(2)4(6)7/h1,4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYWVZDJOQXJHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-(difluoromethyl)-1H-pyrazole | |
CAS RN |
1451392-65-6 | |
| Record name | 4-bromo-5-(difluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



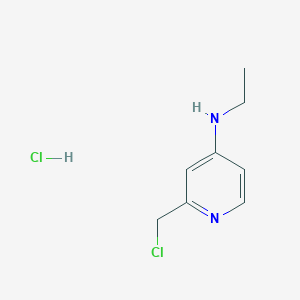
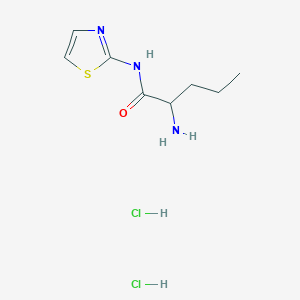
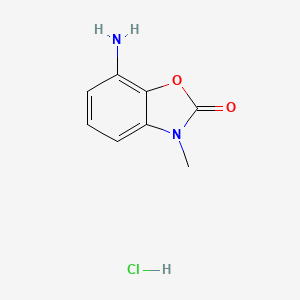
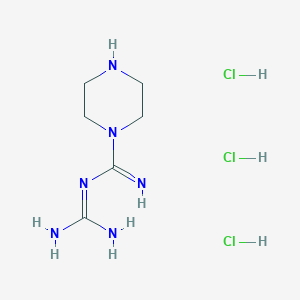
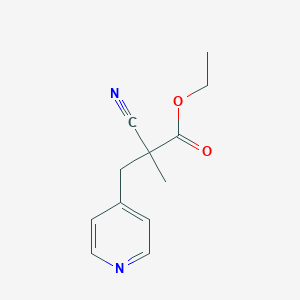
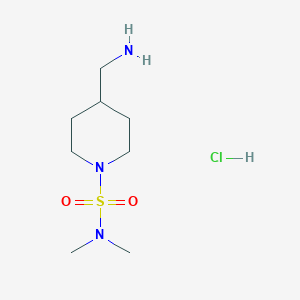
![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1378629.png)
